molecular formula C15H16N4O4 B1195672 Caffeine benzoate CAS No. 5743-17-9

Caffeine benzoate

Katalognummer: B1195672
CAS-Nummer: 5743-17-9
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: VXXKVQICUHMECR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caffeine benzoate (chemical formula: C₁₅H₁₆N₄O₄), also known as caffeine sodium benzoate (CSB), is a compound formed by the combination of caffeine and sodium benzoate . It is classified as a central nervous system stimulant, primarily used to enhance alertness and counteract fatigue . Structurally, this compound retains the purine alkaloid backbone of caffeine, with a benzoate moiety enhancing its solubility and pharmacokinetic properties .

The compound is synthesized through salt formation, where caffeine (a weak base) reacts with benzoic acid or its sodium salt. This synthesis improves caffeine’s aqueous solubility, making it suitable for injectable formulations . Clinically, this compound has been utilized in treating conditions like post-dural puncture headaches and as an adjuvant in analgesic formulations . Recent studies also highlight its role in dermatology, where it exhibits UV-protective properties and enhances apoptosis in UVB-exposed skin cells .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Caffeine Benzoate as a Sunscreen Agent

This compound has been studied for its potential as a topical agent that enhances UV protection. Research indicates that it significantly inhibits UVB-induced skin damage, including the formation of thymine dimers, which are precursors to skin cancer. In studies involving SKH-1 hairless mice, topical application of this compound resulted in:

  • 90% inhibition of UVB-induced thymine dimers.
  • Enhanced apoptosis in UVB-irradiated skin, with this compound showing a 2- to 3-fold greater effect compared to caffeine alone .

Tumor Prevention

This compound has demonstrated efficacy in preventing skin tumors induced by UV radiation. In chronic UVB exposure studies, it was found to inhibit tumor formation and reduce tumor size significantly:

  • 76% reduction in the total number of skin tumors per mouse with a 6% concentration of this compound.
  • 88% decrease in the number of squamous cell carcinomas .

Psychiatric Applications

Augmentation in Electroconvulsive Therapy

Recent studies have explored the use of this compound as an augmentation agent in electroconvulsive therapy (ECT). In a clinical trial involving 71 patients:

  • Administration of 500 mg this compound increased seizure duration by an average of 24.1 seconds , enhancing the efficacy of ECT.
  • Patients receiving this compound exhibited improved seizure response rates, which is crucial for effective treatment outcomes .

Neurobehavioral Effects

Impact on Adolescent Behavior

Research has also investigated the neurobehavioral effects of this compound when combined with sodium benzoate in adolescent rats. Key findings include:

  • Increased motor activity and improved recognition memory associated with sodium benzoate and caffeine co-administration.
  • However, adverse effects on working memory were observed at higher doses, indicating potential risks when combined with processed foods containing sodium benzoate .

Data Summary Table

Application AreaFindingsConcentration/Method
Dermatology 90% inhibition of thymine dimers; enhanced apoptosisTopical application (6% solution)
76% reduction in skin tumorsChronic UVB exposure studies
Psychiatry Increased seizure duration by 24.1 seconds during ECTIntravenous administration (500 mg)
Neurobehavioral Effects Improved motor activity; recognition memory enhancementAdolescent rat studies

Case Studies

  • Skin Cancer Prevention Study
    • Objective: To evaluate the effectiveness of this compound in preventing UVB-induced skin tumors.
    • Results: Significant reductions in both tumor incidence and size were observed with regular topical applications over an extended period.
  • ECT Augmentation Study
    • Objective: To assess the impact of this compound on seizure duration during ECT.
    • Results: Patients demonstrated increased seizure durations and improved clinical outcomes compared to those not receiving this compound.

Q & A

Basic Research Questions

Q. How can researchers quantify caffeine benzoate in complex mixtures with high accuracy and precision?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with UV detection, as validated in studies analyzing additives like sodium benzoate and caffeine. Parameters such as linearity (r² ≥ 0.998), recovery rates (95–106%), and sensitivity (limits of quantification ≤ 0.5 µg/mL) should be rigorously reported . For reproducibility, include detailed chromatographic conditions (e.g., column type, mobile phase composition) and validation data in supplementary materials .

Q. What experimental designs are recommended to assess this compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled pH, temperature, and light exposure. For example, simulate gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) environments to evaluate degradation kinetics. Use mass spectrometry to identify breakdown products and correlate stability with biological activity . Document all conditions in the main manuscript, referencing established protocols for compound characterization .

Advanced Research Questions

Q. What are the methodological challenges in studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Challenges include differentiating this compound from endogenous metabolites and ensuring accurate bioavailability measurements. Employ isotope-labeled analogs (e.g., ¹³C-caffeine) as internal standards in plasma analysis. For intravenous studies, monitor parameters like elimination half-life and volume of distribution, as done in clinical trials for postdural puncture headache treatment . Address interspecies variability by cross-validating results in animal models and human-derived cell lines.

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s interaction with adenosine receptors?

  • Methodological Answer : Apply a multi-method approach:

  • Binding assays : Compare affinity (Ki values) across receptor subtypes (A₁, A₂ₐ) using radioligand competition assays.
  • Functional studies : Measure cAMP levels in transfected cell lines to assess antagonistic efficacy.
  • Computational modeling : Use molecular docking to predict binding poses and correlate with experimental data.
    Discrepancies may arise from differences in assay conditions (e.g., buffer composition) or receptor isoform expression . Transparent reporting of all variables is critical .

Q. Data Analysis and Reproducibility

Q. What strategies mitigate biases in this compound research, particularly in studies reporting conflicting outcomes?

  • Methodological Answer :

  • Pre-registration : Define hypotheses and analytical plans before data collection to avoid post hoc adjustments .
  • Blinded analysis : Ensure data interpretation is performed without knowledge of experimental groups.
  • Meta-analysis : Aggregate data from independent studies to identify trends, as done in systematic reviews of caffeine’s hypoglycemic effects .
    Address confounding variables (e.g., caffeine metabolism polymorphisms) by stratifying participant data .

Q. How should researchers design experiments to ensure reproducibility of this compound’s neurostimulant effects?

  • Methodological Answer :

  • Standardized dosing : Use pharmacokinetic models to determine dose-equivalent concentrations across species.
  • Positive controls : Include caffeine citrate in parallel experiments to benchmark effects.
  • Open data : Share raw electrophysiological data (e.g., neuronal firing rates) and statistical scripts in repositories like Zenodo.
    Reproducibility issues often stem from undocumented environmental factors (e.g., circadian timing of assays); thus, metadata must be exhaustive .

Q. Tables for Key Methodological Parameters

Parameter Recommended Value/Technique Source
HPLC detection limit0.2 µg/mL (this compound)
Plasma half-life (IV)4.2 ± 1.1 hours (human study)
Receptor binding affinityA₂ₐ Ki = 2.4 µM (radioligand assay)
Stability (pH 7.4, 37°C)>90% intact after 24 hours

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Caffeine benzoate differs from other caffeine derivatives and benzoate-containing compounds in its hybrid structure (Table 1).

Compound Molecular Formula Solubility (Water) Key Applications
This compound C₁₅H₁₆N₄O₄ High Injections, UV protection
Caffeine Citrate C₁₄H₁₈N₄O₉ Moderate Respiratory stimulant
Caffeine Hydrobromide C₈H₁₁BrN₄O₂ Low Experimental use
Sodium Benzoate C₇H₅NaO₂ High Food preservative

The benzoate group in this compound enhances water solubility compared to caffeine citrate or hydrobromide, facilitating its use in liquid formulations . In contrast, sodium benzoate alone lacks stimulant effects but shares preservative properties .

Pharmacological and Functional Differences

Central Nervous System (CNS) Effects

  • This compound vs. Caffeine : Both compounds stimulate the CNS, but this compound’s sodium benzoate component may prolong caffeine’s half-life by altering metabolic pathways .
  • This compound vs. Denatonium Benzoate : Denatonium benzoate, a bitter tastant, activates T2R receptors but lacks CNS stimulation, highlighting structural-functional divergence among benzoate derivatives .

Anticoagulant and Renal Effects

  • This compound uniquely inhibits coagulation via sodium benzoate’s effects on calcium signaling and erythrocyte sedimentation, a property absent in pure caffeine .

Analytical Methods

Quantification of this compound often employs HPLC and UV-spectrophotometry. Studies show HPLC provides higher accuracy for simultaneous detection of caffeine and benzoate (e.g., in energy drinks), whereas UV methods are cost-effective but less precise . For example, HPLC achieved 95–99% recovery rates for this compound in injections, compared to 85–90% via spectrophotometry .

Environmental and Metabolic Fate

In wastewater treatment, this compound exhibits 88% removal efficiency, comparable to caffeine (88%) but higher than carbamazepine (41%) . The benzoate moiety may facilitate microbial degradation via the β-ketoadipate pathway, a route shared with lignin-derived aromatics like vanillin .

Eigenschaften

CAS-Nummer

5743-17-9

Molekularformel

C15H16N4O4

Molekulargewicht

316.31 g/mol

IUPAC-Name

benzoic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H10N4O2.C7H6O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6/h4H,1-3H3;1-5H,(H,8,9)

InChI-Schlüssel

VXXKVQICUHMECR-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O

Kanonische SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O

Key on ui other cas no.

5743-17-9

Verwandte CAS-Nummern

8000-95-1 (hydrochloride salt)

Synonyme

caffeine - sodium benzoate
caffeine benzoate
caffeine, sodium benzoate drug combination

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.